molecular formula C6H16O18P4 B125082 1D-myo-Inositol 1,4,5,6-tetrakisphosphate CAS No. 121010-58-0

1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Cat. No.: B125082
CAS No.: 121010-58-0
M. Wt: 500.08 g/mol
InChI Key: MRVYFOANPDTYBY-UZAAGFTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups attached at the 1-, 4-, 5-, and 6-positions of the inositol ring. It is a significant molecule in cellular signaling pathways and has various biological roles, including acting as a metabolite in mice and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate typically involves the phosphorylation of myo-inositol. One common method starts with myo-inositol, which undergoes selective phosphorylation at the 1-, 4-, 5-, and 6-positions using specific phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the phosphorylation process to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents for phosphorylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce inositol phosphates with altered oxidation states, while substitution reactions can yield inositol derivatives with different functional groups .

Scientific Research Applications

1D-myo-Inositol 1,4,5,6-tetrakisphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves its role in cellular signaling pathways. It can bind to specific proteins, such as pleckstrin homology domains, and modulate their activity. This binding can influence various cellular processes, including calcium-mediated chloride secretion and other signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of phosphate groups, which confers distinct biological activities and interactions compared to other inositol phosphates. Its role in specific signaling pathways and its ability to bind to unique protein domains highlight its importance in cellular functions .

Properties

CAS No.

121010-58-0

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

MRVYFOANPDTYBY-UZAAGFTCSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

physical_description

Solid

Synonyms

myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate);  Inositol 1,4,5,6-Tetraphosphate;  Ins(1,3,4,5)P4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
Reactant of Route 2
Reactant of Route 2
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
Reactant of Route 3
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
Reactant of Route 4
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
Reactant of Route 5
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
Reactant of Route 6
1D-myo-Inositol 1,4,5,6-tetrakisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.